

Spectroscopic Profile of 2,3,5-Trifluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,5-Trifluorophenylacetic acid*

Cat. No.: *B141972*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,5-Trifluorophenylacetic acid**, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic characteristics. Due to the limited availability of published experimental spectra, this guide combines predicted data with typical values for analogous compounds to offer a robust reference for researchers.

Mass Spectrometry (MS)

Mass spectrometry of **2,3,5-Trifluorophenylacetic acid** (molar mass: 190.12 g/mol) would typically be performed using a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly identify the molecular ion. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data for **2,3,5-Trifluorophenylacetic Acid**

Adduct Ion	Predicted m/z
$[M+H]^+$	191.0315
$[M+Na]^+$	213.0134
$[M-H]^-$	189.0169

Data is predicted and may vary from experimental results.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental composition of **2,3,5-Trifluorophenylacetic acid**.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

Procedure:

- Sample Preparation: A dilute solution of **2,3,5-Trifluorophenylacetic acid** (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrument Calibration: The mass spectrometer is calibrated using a standard solution of known compounds to ensure high mass accuracy.
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Ionization: The ESI source is operated in either positive or negative ion mode to generate the desired adduct ions (e.g., $[M+H]^+$ or $[M-H]^-$).
- Mass Analysis: The ions are guided into the mass analyzer, and the mass-to-charge ratio (m/z) is measured with high resolution.
- Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the molecular ion and its adducts. The measured accurate mass is then compared to the

theoretical mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

The infrared spectrum of **2,3,5-Trifluorophenylacetic acid** will exhibit characteristic absorption bands corresponding to its functional groups: the carboxylic acid (O-H and C=O stretching) and the trifluorinated benzene ring (C-F and C=C stretching).

Table 2: Expected Infrared Absorption Bands for **2,3,5-Trifluorophenylacetic Acid**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid	O-H stretch	3300 - 2500	Broad, Strong
Carboxylic Acid	C=O stretch	1760 - 1690	Strong
Aromatic Ring	C=C stretch	1600 - 1450	Medium
Aromatic Ring	C-H stretch	3100 - 3000	Medium
Fluoroaromatic	C-F stretch	1300 - 1100	Strong
Carboxylic Acid	C-O stretch	1320 - 1210	Medium

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2,3,5-Trifluorophenylacetic acid**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

- Sample Preparation: As **2,3,5-Trifluorophenylacetic acid** is a solid, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

- **Background Spectrum:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is acquired.
- **Data Processing:** The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound. The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of **2,3,5-Trifluorophenylacetic acid**, providing information on the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the methylene (-CH₂-) and the carboxylic acid (-COOH) protons, as well as the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms.

Table 3: Predicted ¹H NMR Data for **2,3,5-Trifluorophenylacetic Acid**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
-COOH	10 - 13	Singlet (broad)
Aromatic-H	7.0 - 7.5	Multiplet
-CH ₂ -	~3.7	Singlet or Doublet

Predicted values are based on typical ranges for similar compounds and may vary with solvent and instrument frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the six carbons of the aromatic ring. The carbons bonded to fluorine will exhibit C-F coupling.

Table 4: Predicted ¹³C NMR Data for **2,3,5-Trifluorophenylacetic Acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	170 - 180
C-F	140 - 165 (with C-F coupling)
C-H (aromatic)	110 - 130
C-C (aromatic)	120 - 140
-CH ₂ -	30 - 45

Predicted values are based on typical ranges for similar compounds and may vary with solvent and instrument frequency.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for characterizing fluorinated compounds and will show three distinct signals for the non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F and F-H couplings) provide valuable structural information.

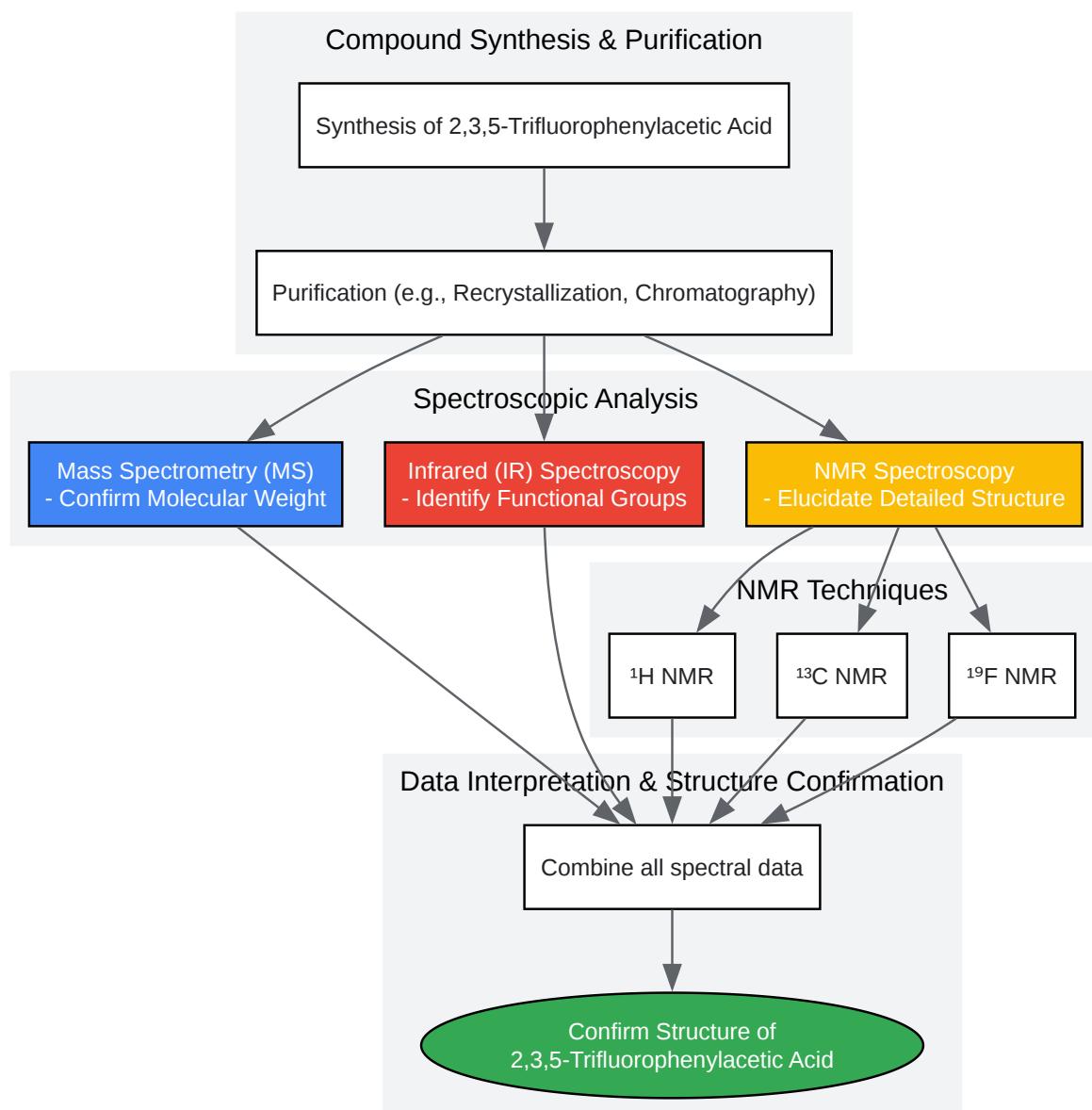
Table 5: Predicted ¹⁹F NMR Data for **2,3,5-Trifluorophenylacetic Acid**

Fluorine Position	Predicted Chemical Shift (δ , ppm)
F-2, F-3, F-5	-110 to -160

Chemical shifts are relative to a standard such as CFCl3. The exact values and multiplicities will depend on the coupling between the fluorine atoms and with the aromatic protons.

Experimental Protocol: NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **2,3,5-Trifluorophenylacetic acid**.


Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Approximately 5-10 mg of **2,3,5-Trifluorophenylacetic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR, is typically added.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ^1H , ^{13}C , and ^{19}F nuclei.
- ^1H NMR Acquisition: A standard one-dimensional ^1H NMR spectrum is acquired.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired to obtain singlets for each carbon, simplifying the spectrum.
- ^{19}F NMR Acquisition: A one-dimensional ^{19}F NMR spectrum is acquired.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to the internal standard. Integration of the ^1H signals provides information on the relative number of protons.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a small molecule like **2,3,5-Trifluorophenylacetic acid** is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2,3,5-Trifluorophenylacetic acid**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3,5-Trifluorophenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141972#spectroscopic-data-for-2-3-5-trifluorophenylacetic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com